molecular formula C12H25NO B14289285 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol CAS No. 114629-74-2

2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol

Cat. No.: B14289285
CAS No.: 114629-74-2
M. Wt: 199.33 g/mol
InChI Key: OGTRVPXWOCZRGL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, characterized by the presence of four methyl groups and a hydroxyl group on the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate triacetone amine is then reduced to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other substituted derivatives .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol involves its interaction with molecular targets and pathways. It acts as a hindered base, which allows it to participate in various chemical reactions by stabilizing reactive intermediates. The compound’s hydroxyl group can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a propyl group and a hydroxyl group on the piperidine ring. These features contribute to its distinct reactivity and applications in various fields.

Properties

114629-74-2

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-propylpiperidin-4-ol

InChI

InChI=1S/C12H25NO/c1-6-7-13-11(2,3)8-10(14)9-12(13,4)5/h10,14H,6-9H2,1-5H3

InChI Key

OGTRVPXWOCZRGL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CC(CC1(C)C)O)(C)C

Origin of Product

United States

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